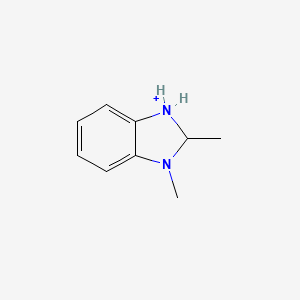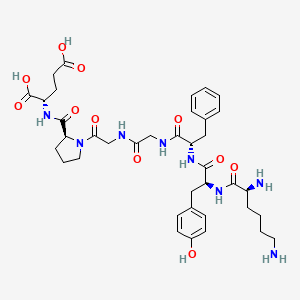![molecular formula C16H15NOS B12532214 N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine CAS No. 797760-88-4](/img/structure/B12532214.png)
N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine typically involves the reaction of thioxanthene derivatives with hydroxylamine. The process can be carried out under various conditions, often requiring the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thioxanthene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-isopropylhydroxylamine
- N,N-Diisopropylethylamine
Uniqueness
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is unique due to its thioxanthene core structure, which imparts distinct chemical and physical properties. This sets it apart from other similar compounds, making it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
797760-88-4 |
|---|---|
Fórmula molecular |
C16H15NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylthioxanthen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3 |
Clave InChI |
VLEYBRSDIDARAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)

